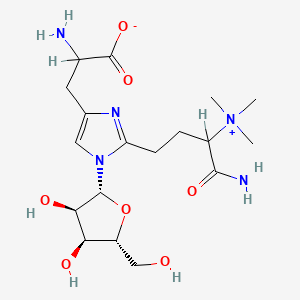
Ribosyl-diphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribosyl-diphthamide, also known as this compound, is a useful research compound. Its molecular formula is C18H31N5O7 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Protein Translation
Mechanism of Action
Ribosyl-diphthamide is essential for the proper functioning of eEF2, a protein that facilitates the translocation step during protein synthesis. The modification is crucial for maintaining the fidelity of translation elongation and preventing spurious frameshifting during mRNA translation. Studies have shown that loss of diphthamide leads to increased rates of ribosomal frameshifting, which can result in the production of nonfunctional proteins .
Case Study: Oxidative Stress Response
Research indicates that this compound plays a protective role under oxidative stress conditions. In diphthamide-deficient cells, there is a marked increase in sensitivity to oxidative stress, leading to cell death. The presence of this compound allows eEF2 to selectively translate proteins that are critical for cell survival, such as X-linked inhibitor of apoptosis (XIAP) and fibroblast growth factor 2 (FGF2), which are synthesized from mRNAs containing internal ribosomal entry sites (IRES) .
Protection Against Toxins
Resistance to Ribosome-Inactivating Proteins
this compound has been implicated in providing protection against ribosome-inactivating proteins (RIPs), such as ricin and diphtheria toxin. Diphthamide-deficient cells exhibit significantly higher sensitivity to these toxins compared to their wild-type counterparts. For instance, studies show that diphthamide-deficient Chinese hamster ovary (CHO) cells are threefold more sensitive to ricin than normal cells . This suggests that this compound may have evolved as a protective mechanism against such toxins by enhancing the stability and functionality of eEF2.
Experimental Evidence
In vitro experiments demonstrate that the addition of eEF2 with this compound can protect ribosomes from the toxic effects of ricin. This protective effect was confirmed through complementation studies where diphthamide-deficient CHO cells were transfected with genes responsible for diphthamide biosynthesis, resulting in restored resistance to ricin .
Implications in Disease Models
Cancer Research
The modification's role in regulating protein synthesis under stress conditions has implications for cancer research. Tumor cells often experience hypoxic conditions where this compound may influence the translation of survival factors. Understanding how this compound affects eEF2 function could provide insights into developing therapeutic strategies targeting translation mechanisms in cancer cells .
Neurodegenerative Diseases
Given its role in cellular stress responses, this compound may also be relevant in neurodegenerative diseases where oxidative stress is a contributing factor. Studies exploring the modification's impact on neuronal cell survival under oxidative conditions could reveal potential targets for intervention .
Summary Table of Key Findings
Propiedades
Número CAS |
75652-53-8 |
|---|---|
Fórmula molecular |
C18H31N5O7 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoate |
InChI |
InChI=1S/C18H31N5O7/c1-23(2,3)11(16(20)27)4-5-13-21-9(6-10(19)18(28)29)7-22(13)17-15(26)14(25)12(8-24)30-17/h7,10-12,14-15,17,24-26H,4-6,8,19H2,1-3H3,(H2-,20,27,28,29)/t10?,11?,12-,14-,15-,17-/m1/s1 |
Clave InChI |
ZBHYRBYADYEBBR-QJEBFMIZSA-N |
SMILES |
C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
SMILES isomérico |
C[N+](C)(C)C(CCC1=NC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
SMILES canónico |
C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N |
Sinónimos |
ribosyl-diphthamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















